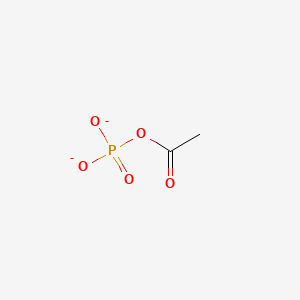

Acetyl phosphate(2-)

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C2H3O5P-2 |

|---|---|

Molekulargewicht |

138.02 g/mol |

IUPAC-Name |

acetyl phosphate |

InChI |

InChI=1S/C2H5O5P/c1-2(3)7-8(4,5)6/h1H3,(H2,4,5,6)/p-2 |

InChI-Schlüssel |

LIPOUNRJVLNBCD-UHFFFAOYSA-L |

SMILES |

CC(=O)OP(=O)([O-])[O-] |

Kanonische SMILES |

CC(=O)OP(=O)([O-])[O-] |

Herkunft des Produkts |

United States |

Biosynthesis and Degradation Pathways of Acetyl Phosphate

Alternative and Ancillary Pathways of Acetyl Phosphate (B84403) Metabolism

Interactions with Taurine (B1682933), Hypotaurine (B1206854), and Propanoate Metabolism

Acetyl phosphate metabolism is intricately linked with the catabolism of several organic compounds, including the sulfur-containing compounds taurine and hypotaurine, and the short-chain fatty acid propanoate.

In the context of taurine and hypotaurine metabolism, acetyl phosphate is a key product of their degradation pathways in various bacteria. umaryland.eduhmdb.cawikipedia.org The degradation of taurine often begins with its conversion to sulfoacetaldehyde (B1196311). uni-konstanz.ded-nb.infonih.gov This intermediate is then desulfonated by the enzyme sulfoacetaldehyde acetyltransferase (Xsc), which utilizes inorganic phosphate to produce acetyl phosphate and sulfite (B76179). uni-konstanz.denih.govwikipedia.org This reaction is a crucial step that links sulfur metabolism to central carbon and energy metabolism. d-nb.info

Similarly, the degradation of hypotaurine can proceed through its conversion to intermediates that ultimately yield sulfoacetaldehyde, which then enters the same pathway to produce acetyl phosphate. nih.gov The acetyl phosphate generated from these pathways can then be used by the cell to produce ATP via acetate (B1210297) kinase or to generate acetyl-CoA via phosphotransacetylase for biosynthetic purposes. uni-konstanz.denih.gov

The metabolism of propanoate (a three-carbon carboxylic acid) also intersects with acetyl phosphate pathways. The enzyme phosphotransacetylase (Pta), known for its role in acetyl-CoA metabolism, can also act on other short-chain acyl-CoAs, including propionyl-CoA. researchgate.netgenome.jp In propanoate metabolism, Pta can catalyze the reversible reaction between propionyl-CoA and inorganic phosphate to form propanoyl phosphate and CoA. nih.gov This propanoyl phosphate is an analog of acetyl phosphate. Subsequently, an acetate kinase/propionate kinase can catalyze the transfer of the phosphoryl group from propanoyl phosphate to ADP, yielding ATP and propionate. nih.govqmul.ac.ukgenome.jp This pathway represents a mechanism for energy conservation during the breakdown of propionate.

Interactive Data Table: Key Enzymes in Acetyl Phosphate-Related Metabolism

| Enzyme Name | EC Number | Reaction | Metabolic Pathway(s) |

| Phosphotransacetylase (Pta) | 2.3.1.8 | Acetyl-CoA + Phosphate <=> Acetyl phosphate + CoA wikipedia.orggenome.jp | Taurine and hypotaurine metabolism, Pyruvate (B1213749) metabolism, Propanoate metabolism wikipedia.orgresearchgate.net |

| Acetate Kinase (AckA) | 2.7.2.1 | ATP + Acetate <=> ADP + Acetyl phosphate qmul.ac.ukgenome.jp | Taurine and hypotaurine metabolism, Pyruvate metabolism, Propanoate metabolism genome.jp |

| Sulfoacetaldehyde acetyltransferase (Xsc) | 2.3.3.15 | Acetyl phosphate + Sulfite <=> 2-Sulfoacetaldehyde + Phosphate wikipedia.org | Taurine and hypotaurine metabolism d-nb.infowikipedia.org |

| Propionate Kinase | 2.7.2.15 | ATP + Propanoate <=> ADP + Propanoyl phosphate | Propanoate metabolism qmul.ac.uk |

Research Findings on Metabolic Interactions

Detailed studies have elucidated the specific steps and enzymes involved in these interconnected pathways. Research on Alcaligenes defragrans demonstrated that the degradation of taurine proceeds via transamination to sulfoacetaldehyde, which is then converted to acetyl phosphate and sulfite by sulfoacetaldehyde acetyltransferase (Xsc). uni-konstanz.denih.gov This was a significant finding, as it renamed the previously designated 'sulphoacetaldehyde sulpho-lyase' and clarified the product as the high-energy compound acetyl phosphate, not acetate. nih.gov

In Delftia acidovorans, the degradation of N-acetyltaurine was shown to first yield acetate and taurine. d-nb.infonih.gov The resulting taurine is then deaminated to sulfoacetaldehyde, which is subsequently converted by Xsc to sulfite and acetyl phosphate, linking the degradation of this taurine derivative directly to energy metabolism. d-nb.infonih.gov

The role of phosphotransacetylase in propanoate metabolism highlights its broader substrate specificity. While its primary role is often considered in the context of acetate metabolism, its ability to process propionyl-CoA demonstrates a wider involvement in short-chain fatty acid metabolism, providing a route for generating energy or biosynthetic precursors from these compounds. researchgate.netnih.gov

Role of Acetyl Phosphate in Cellular Metabolism and Bioenergetics

Contribution to Substrate-Level Phosphorylation and ATP Generation

Acetyl phosphate (B84403) is a central molecule in substrate-level phosphorylation, a metabolic process that produces ATP by the direct transfer of a phosphoryl (PO₃) group to adenosine (B11128) diphosphate (B83284) (ADP) from another phosphorylated compound. nih.govcreative-proteomics.com In many microorganisms, the primary pathway for this involves two key enzymes: phosphotransacetylase (Pta) and acetate (B1210297) kinase (AckA). nih.govnih.gov

The process begins with acetyl coenzyme A (acetyl-CoA), a central intermediate derived from glycolysis or other catabolic pathways. pnas.org Pta catalyzes the reversible conversion of acetyl-CoA and inorganic phosphate (Pi) into acetyl phosphate and coenzyme A (CoASH). nih.gov Subsequently, AckA catalyzes the transfer of the high-energy phosphoryl group from acetyl phosphate to ADP, yielding acetate and a molecule of ATP. nih.govnih.gov This Pta-AckA pathway is a crucial mechanism for ATP production, especially under anaerobic conditions or during overflow metabolism when the capacity of the tricarboxylic acid (TCA) cycle is exceeded. nih.govasm.org

The high phosphoryl transfer potential of acetyl phosphate underpins its role in ATP synthesis. The standard free energy of hydrolysis (ΔG°′) for acetyl phosphate is significantly higher than that of ATP, making the phosphorylation of ADP thermodynamically favorable. royalsocietypublishing.org

Table 1: Standard Free Energy of Hydrolysis for Key Bioenergetic Compounds

| Compound | Standard Free Energy of Hydrolysis (ΔG°′) |

|---|---|

| Acetyl Phosphate | -43.1 kJ/mol psu.edu |

| Adenosine Triphosphate (ATP) to ADP | -30.5 kJ/mol psu.edu |

Research has demonstrated the fundamental nature of this pathway. In organisms like Porphyromonas gingivalis, the pta and ack genes are essential for the microorganism's viability, highlighting the critical role of this ATP generation route. nih.gov Furthermore, studies on prebiotic chemistry suggest that the phosphorylation of ADP by acetyl phosphate, which can occur in the presence of iron ions, may represent one of the most plausible ancestral mechanisms for ATP synthesis before the evolution of complex enzyme systems. plos.org

Integration with Central Carbon Metabolism

Acetyl phosphate metabolism is intricately woven into the fabric of central carbon metabolism, serving not just as an energy source but also as a regulatory signal that helps balance carbon flow.

The synthesis and degradation of acetyl phosphate are directly tied to the carbon flux state of the cell. nih.gov When the rate of carbon catabolism, particularly from glucose, exceeds the processing capacity of central pathways like the TCA cycle, a condition known as overflow metabolism occurs. nih.govasm.org In this state, cells divert excess acetyl-CoA away from the TCA cycle and through the Pta-AckA pathway, leading to the production of acetyl phosphate and the subsequent excretion of acetate. nih.govasm.org

This accumulation of acetyl phosphate serves a regulatory function. Acetyl phosphate can act as a potent, non-enzymatic acetyl donor for the acetylation of lysine (B10760008) residues on a wide array of proteins. nih.govluc.edu This post-translational modification is particularly prevalent on enzymes within central metabolic pathways. nih.govnih.gov It is proposed that this acetyl phosphate-dependent acetylation is a direct response to carbon overflow, acting as a feedback mechanism to regulate the flow of carbon through these very pathways. nih.govresearchgate.net

Acetyl-CoA stands at a critical metabolic crossroads, representing the primary entry point into the TCA cycle for the complete oxidation of carbon or the input for the Pta-AckA pathway. pnas.orgcreative-proteomics.com The metabolic fate of acetyl-CoA is tightly regulated and depends on cellular conditions. Under aerobic conditions with balanced carbon flux, acetyl-CoA is primarily directed into the TCA cycle. creative-proteomics.com However, when the TCA cycle's capacity is limited, such as during anaerobic growth or aerobic growth on excess glucose, the flux is shunted towards acetyl phosphate production. nih.govou.edu

A direct regulatory link between the TCA cycle and acetyl phosphate levels has been identified in Escherichia coli. pnas.org A small RNA, named SdhX, is processed from the transcript of the sdhCDAB-sucABCD operon, which encodes several key TCA cycle enzymes. pnas.orgpnas.org SdhX negatively regulates the ackA gene, which is responsible for converting acetyl phosphate to acetate. pnas.orgpnas.org This discoordinate regulation, where the synthesis of acetyl phosphate from acetyl-CoA by Pta is unaffected, leads to an increased accumulation of acetyl phosphate when TCA cycle gene expression is high. pnas.orgpnas.org This mechanism effectively links the transcriptional status of the TCA cycle directly to the regulation of the acetyl phosphate pool, allowing the cell to fine-tune its metabolic response. pnas.org

Intracellular Concentration Dynamics and Metabolic State

The intracellular concentration of acetyl phosphate is highly dynamic and serves as a barometer of the cell's metabolic state. nih.gov Its level fluctuates significantly in response to various environmental and physiological cues. nih.gov The key determinants of the acetyl phosphate pool include the type and availability of the carbon source, the presence of oxygen, and the operational status of the TCA cycle. nih.govou.edu

In E. coli, for example, acetyl phosphate levels are generally low during exponential growth on a limited carbon source but increase dramatically upon entry into the stationary phase or during growth with excess glucose. nih.govluc.edu This accumulation is a hallmark of overflow metabolism, where the influx of carbon through glycolysis outpaces the oxidative capacity of the TCA cycle. asm.orgluc.edu

Genetic modifications to the Pta-AckA pathway have profound effects on the acetyl phosphate pool, as demonstrated in various studies. These findings underscore the central role of this pathway in controlling AcP levels.

Table 2: Factors Influencing Intracellular Acetyl Phosphate Concentration

| Metabolic Condition/Genetic Background | Effect on Acetyl Phosphate Pool | Reference |

|---|---|---|

| Carbon overflow (e.g., excess glucose) | Increase | asm.org |

| Anaerobiosis | Increase | ou.edu |

| Stationary phase growth | Increase | luc.edu |

| Deletion of ackA (acetate kinase) | Accumulation (degradation blocked) | ou.edu |

| Deletion of pta (phosphotransacetylase) | Decrease (synthesis from acetyl-CoA blocked) | ou.edu |

| Deletion of both pta and ackA | Abolished (synthesis pathway removed) | ou.edu |

Role in Microbial Bioenergetics

Acetyl phosphate is a cornerstone of bioenergetics in a diverse range of microbes, particularly those living in anaerobic environments. royalsocietypublishing.orgfrontiersin.org For many bacteria, the Pta-AckA pathway represents a, or even the, primary strategy for conserving energy via substrate-level phosphorylation. nih.govnih.gov

For instance, the facultative anaerobe Shewanella oneidensis, known for its respiratory versatility, relies predominantly on substrate-level phosphorylation for ATP generation under anaerobic conditions. nih.gov Mutants lacking the genes for acetate production show significant growth defects, confirming that this pathway, and by extension acetyl phosphate, is the main source of ATP when oxygen is absent. nih.gov This is in contrast to other respiratory bacteria like Geobacter, which fully oxidize acetate via the TCA cycle to generate ATP through oxidative phosphorylation. nih.gov

Beyond its role in modern organisms, acetyl phosphate is considered a key player in the early evolution of energy metabolism. frontiersin.org It is central to the ancient Wood-Ljungdahl pathway of carbon fixation and may have served as a crucial link between primordial thioester-based metabolism and the evolution of the modern phosphate-based system centered on ATP. frontiersin.org The ability of acetyl phosphate to phosphorylate ADP to ATP non-enzymatically suggests it could have functioned as a primary energy currency before ATP's universal adoption. royalsocietypublishing.orgplos.org

Acetyl Phosphate As a Central Regulator in Signal Transduction

Mechanisms of Phosphoryl Transfer to Two-Component Response Regulators

The ability of acetyl phosphate (B84403) to phosphorylate response regulators introduces a layer of regulation that can bypass the canonical sensor kinase-mediated activation. This has significant implications for cellular signaling networks, allowing for the integration of metabolic status with environmental responses.

Direct Phosphorylation of Response Regulators

A key mechanism by which acetyl phosphate influences signal transduction is through the direct, non-enzymatic transfer of its phosphoryl group to the conserved aspartate residue of a response regulator. asm.orgnih.gov This process, termed autophosphorylation, has been demonstrated for numerous response regulators in vitro. nih.govasm.org The intracellular concentration of acetyl phosphate in bacteria like Escherichia coli can reach levels sufficient for this direct phosphorylation to occur in vivo, suggesting its physiological relevance. asm.orgnih.gov This direct phosphorylation can activate the response regulator, enabling it to regulate its target genes or proteins independently of its cognate sensor kinase. asm.orgnih.gov For example, the response regulator CpxR in E. coli can be directly phosphorylated by acetyl phosphate, leading to the transcription of the cpxP gene. nih.govoup.com Similarly, in Borrelia burgdorferi, the response regulator Rrp2 can be directly phosphorylated by acetyl phosphate, a process that is crucial for the activation of the Rrp2-RpoN-RpoS pathway. plos.org

Non-Cognate Phosphoryl Donation in Signal Transduction Networks

The ability of acetyl phosphate to act as a phosphodonor is not limited to a single response regulator but can extend to various RRs within a cell's signaling network. plos.org This phenomenon, known as non-cognate phosphorylation or cross-talk, allows acetyl phosphate to function as a global signal, integrating information about the cell's metabolic state with diverse regulatory circuits. asm.orgmicrobiologyresearch.org This can lead to the activation of response regulators even in the absence of the specific signal that their cognate sensor kinase would normally detect. plos.org For instance, in E. coli, acetyl phosphate can phosphorylate the response regulator UhpA, leading to the expression of the UhpT transporter, which is typically induced by extracellular glucose-6-phosphate. microbiologyresearch.org However, the extent of this cross-talk in vivo is often controlled and limited by several factors to maintain the fidelity of signal transduction. pnas.org

Influence on Response Regulator Phosphorylation Kinetics and Specificity

The kinetics of response regulator phosphorylation by acetyl phosphate are generally slower and exhibit lower affinity compared to the phosphorylation by their cognate histidine kinases. nih.govacs.org Studies on the chemotaxis response regulator CheY have shown that it has a very low affinity for acetyl phosphate. nih.gov This suggests that while direct phosphorylation by acetyl phosphate can occur, the cognate sensor kinase significantly enhances the efficiency and specificity of the phosphotransfer reaction. nih.gov The specificity of this interaction can also be influenced by the response regulator itself. Some response regulators have evolved mechanisms to prevent phosphorylation by acetyl phosphate, thereby insulating their respective signaling pathways from metabolic cross-talk. pnas.org For example, the C-terminal domain of the Campylobacter jejuni response regulator FlgR acts as a specificity determinant, preventing phosphorylation by acetyl phosphate and ensuring that it is solely activated by its cognate kinase, FlgS. pnas.org In some cases, other proteins can modulate the acetyl phosphate-dependent phosphorylation of response regulators. For instance, in Streptococcus pneumoniae, the acetate (B1210297) kinase (AckA) can inhibit the acetyl phosphate-dependent phosphorylation of the response regulator CiaR, adding another layer of regulation. microbiologyresearch.orgnih.gov

Impact on Diverse Cellular Processes Mediated by Two-Component Systems

Through its ability to phosphorylate response regulators, acetyl phosphate can influence a wide range of cellular processes that are under the control of two-component systems. This allows the cell to coordinate its growth and behavior with its metabolic state.

Regulation of Nitrogen Assimilation

Nitrogen assimilation is a fundamental process for all living organisms, and in bacteria, it is tightly regulated by two-component systems. annualreviews.orgfrontiersin.org In E. coli, the Ntr system, composed of the sensor kinase NtrB (NRII) and the response regulator NtrC (NRI), controls the expression of genes involved in nitrogen metabolism. asm.org Under nitrogen-limiting conditions, NtrB phosphorylates NtrC, which then activates the transcription of genes like glnA, encoding glutamine synthetase. asm.organnualreviews.org Research has shown that acetyl phosphate can directly phosphorylate NtrC, thereby contributing to the activation of the Ntr regulon, particularly in the absence of the NtrB kinase. asm.organnualreviews.org This provides a mechanism for the cell to link its nitrogen assimilation machinery to its central carbon metabolism.

| Response Regulator | Organism | Effect of Acetyl Phosphate Phosphorylation | Reference |

| NtrC (NRI) | Escherichia coli | Activation of nitrogen assimilation genes | asm.organnualreviews.org |

Modulation of Osmoregulation

Osmoregulation, the process of maintaining cellular turgor in response to changes in external osmolarity, is another critical process governed by two-component systems. asm.org In E. coli, the EnvZ-OmpR system is a key player in osmoregulation. The sensor kinase EnvZ phosphorylates the response regulator OmpR in response to high osmolarity, leading to changes in the expression of outer membrane porin genes, ompF and ompC. asm.orgnih.gov Acetyl phosphate has been shown to phosphorylate OmpR, thereby influencing the expression of these porin genes. asm.orgnih.gov Furthermore, phosphorylated OmpR, whether by EnvZ or acetyl phosphate, can negatively regulate the expression of the flagellar master operon, flhDC. asm.orgnih.govnih.gov This provides a link between the cell's metabolic state, its response to osmotic stress, and its motility.

| Response Regulator | Organism | Effect of Acetyl Phosphate Phosphorylation | Reference |

| OmpR | Escherichia coli | Regulation of outer membrane porin expression and flagellar synthesis | asm.orgnih.govnih.gov |

Influence on Flagellar Biogenesis and Motility

Acetyl phosphate (AcP) exerts significant control over bacterial motility by regulating both the synthesis of the flagellar apparatus and the function of the chemotaxis system. This regulation is intricate, involving the phosphorylation and acetylation of key regulatory proteins that connect the cell's metabolic state to its motile behavior.

A primary mechanism of control involves the transcriptional regulation of the flhDC master operon, which governs the entire flagellar gene cascade. ou.edu High intracellular concentrations of AcP, which signal a state of carbon excess, lead to the repression of flhDC transcription. asm.org This repression is mediated primarily through the two-component response regulator OmpR. ou.eduasm.org AcP can act as a phosphodonor for OmpR, increasing the pool of its phosphorylated form, OmpR-P. ou.eduasm.org OmpR-P then binds to the flhDC promoter, acting as a negative regulator and inhibiting the expression of flagellar genes, thus reducing motility. ou.edu Conversely, under conditions of low AcP, OmpR is less phosphorylated, leading to high transcription from the flhD promoter and a highly motile state. asm.org

The Rcs phosphorelay system also plays a crucial role in this process. The AcP-sensitive repression of flagellar biogenesis is dependent on the response regulator RcsB. nih.gov Loss of RcsB suppresses the repressive effect of high AcP levels on flagella synthesis. nih.gov This indicates that AcP signaling feeds into the Rcs system to control the switch from a motile to a sessile lifestyle. nih.gov

Beyond flagellar synthesis, AcP influences the chemotactic response by modifying the activity of the response regulator CheY. nih.gov CheY can be directly phosphorylated by AcP, and this phosphorylation is a key step in inducing clockwise rotation of the flagellar motor, leading to cell tumbling or changes in direction. nih.govnih.gov Additionally, CheY can be acetylated, a modification that also influences its activity and interaction with the flagellar motor switch protein, FliM. asm.org Research suggests that acetylation and phosphorylation of CheY are linked and co-regulated, providing a mechanism to integrate metabolic state information directly into the chemotaxis pathway. frontiersin.org For instance, acetylation has been shown to reduce the ability of CheY to undergo autophosphorylation with AcP as the donor, highlighting the complex interplay between these two modifications. nih.gov

Table 1: Influence of Acetyl Phosphate on Flagellar Biogenesis and Motility

| Regulatory Target | Effector Molecule(s) | Effect of High Acetyl Phosphate | Outcome |

| flhDC operon | OmpR-P | Increased phosphorylation of OmpR, enhanced binding to flhDC promoter. ou.edu | Repression of transcription, inhibition of flagellar synthesis. ou.eduasm.org |

| flhDC operon | RcsB | AcP-sensitive repression requires RcsB. nih.gov | Inhibition of flagellar biogenesis. nih.gov |

| CheY | Acetyl phosphate (as phosphodonor) | Direct phosphorylation of CheY. nih.govnih.gov | Induces clockwise flagellar rotation (tumbling). frontiersin.org |

| CheY | Acetyl phosphate (via acetylation) | Acetylation of lysine (B10760008) residues. asm.org | Modulates CheY activity and its interaction with FliM. asm.org |

Control of Pilus Assembly

In concert with its repression of motility, acetyl phosphate positively regulates the assembly of adhesive surface structures like pili (fimbriae), facilitating the transition to a sessile, community-based lifestyle. DNA macroarray analyses have revealed that genes responsible for type 1 pilus assembly are positively regulated in response to increased intracellular AcP pools. ou.eduou.edu This reciprocal regulation of flagella and pili, often termed the "swim or stick" switch, is a cornerstone of biofilm formation. asm.org

When AcP levels are high, indicating favorable growth conditions but limited motility, the expression of type I fimbriae is induced. asm.org This process is connected to the Rcs phosphorelay system, with the response regulator RcsB implicated as a positive regulator of type 1 pili. asm.org The mechanism involves RcsB controlling the transcription of fimB and fimE, the two recombinases that determine the phase-variable orientation of the fimA promoter, which drives the expression of the major pilin (B1175004) subunit. asm.org

In Klebsiella pneumoniae, the Pta-AckA pathway, which controls AcP levels, is critical for the expression of type 3 fimbriae. nih.gov Deletion of the ackA gene, leading to AcP accumulation, resulted in increased expression of type 3 fimbriae. nih.gov Conversely, deleting the pta gene, which abolishes AcP synthesis, led to a decrease in their expression. nih.gov This regulation is linked to the phosphorylation of the response regulator OmpR, which is required for increasing type 3 fimbriae expression under hypertonic conditions. frontiersin.org

Furthermore, in certain pathogenic E. coli strains, the RcsB response regulator, whose activity is modulated by AcP, is involved in the regulation of Mat fimbriae expression. asm.org This underscores the broad role of AcP-mediated signaling in controlling the expression of various adhesins across different bacterial species.

Regulation of Capsule Biosynthesis

Acetyl phosphate is a potent activator of capsule production, a key factor in biofilm matrix formation and protection against environmental stresses. nih.govou.edu The synthesis of the extracellular polysaccharide capsule, often composed of colanic acid in E. coli, is tightly controlled by the Rcs phosphorelay system, and AcP serves as a critical metabolic input into this pathway. nih.govtandfonline.com

Genetic and molecular studies have demonstrated that high levels of intracellular AcP lead to a significant increase in capsule biosynthesis. nih.gov In fact, cells engineered to accumulate AcP (e.g., ackA mutants) synthesize capsule even under environmental conditions that are normally non-permissive for its production. nih.gov Conversely, cells unable to synthesize AcP (pta mutants) fail to produce a capsule under normally permissive conditions. nih.gov

This AcP-dependent regulation is mediated directly through the Rcs phosphorelay system. nih.gov The activation of capsule biosynthesis by AcP requires the response regulator RcsB and its co-activator RcsA. nih.gov It is understood that AcP can serve as a phosphodonor for RcsB, thereby activating it to promote the transcription of the cps (capsular polysaccharide synthesis) genes. nih.gov The requirement for the Rcs system is absolute, as epistasis experiments have shown that the influence of AcP on capsular biosynthesis is contingent on a functional Rcs phosphorelay. nih.gov This link establishes AcP as a key signal that informs the cell's metabolic status to the machinery controlling the production of this crucial protective outer layer. asm.org

Role in Biofilm Development and Coordination

Acetyl phosphate acts as a global signaling molecule that orchestrates the complex developmental process of biofilm formation. ou.eduou.edu It functions as a central coordinator for the expression of various surface structures required for the transition from a planktonic (free-swimming) existence to a sessile, biofilm-associated community. nih.govou.edu This coordination is largely achieved through its role in the "swim or stick" decision. asm.org

At low intracellular concentrations, AcP promotes motility by allowing for the expression of flagellar genes, a state that facilitates reversible attachment to surfaces. asm.org As AcP levels rise, reflecting a shift in metabolism, a regulatory cascade is initiated that represses flagellar synthesis and simultaneously activates the production of adhesins like type 1 pili and the colanic acid capsule. ou.eduasm.orgou.edu This switch promotes irreversible attachment and the subsequent development of microcolonies encased in an extracellular matrix, which are hallmarks of mature biofilms. ou.edu

DNA macroarray studies have confirmed that AcP levels correlate with the expression of a large set of genes involved in biofilm development. ou.edu Cells with mutations in the Pta-AckA pathway, which either cannot produce AcP or accumulate it to high levels, are unable to form normal biofilms. ou.eduou.edu These mutant biofilms exhibit substantially different structural characteristics compared to wild-type biofilms, confirming the critical role of AcP in coordinating this process. ou.edu The regulatory effect of AcP on biofilm-related structures is mediated through key two-component systems, including OmpR/EnvZ and the Rcs phosphorelay, which respond to AcP levels to modulate the expression of flagella, pili, and capsule genes. asm.org

Table 2: Acetyl Phosphate's Role in the "Swim or Stick" Transition

| Intracellular AcP Level | Regulatory Effect | Phenotype | Stage of Biofilm Formation |

| Low | Flagellar gene expression is high; pilus and capsule expression is low. asm.org | Motile (Swimming) | Planktonic life, reversible attachment. ou.eduasm.org |

| High | Flagellar gene expression is repressed; pilus and capsule expression is activated. asm.orgou.edu | Sessile (Sticking) | Irreversible attachment, microcolony formation. ou.eduasm.org |

Involvement in Cellular Stress Responses

Acetyl phosphate plays a significant role in modulating bacterial responses to various environmental stresses, including acid stress and envelope stress, by acting as a signaling molecule that can phosphorylate key response regulators. nih.govnih.gov

In the context of general stress response, AcP has been shown to influence the stability of the alternative sigma factor σS (RpoS), a master regulator of stress-protective genes. nih.gov The response regulator RssB is essential for the rapid proteolysis of σS under non-stress conditions. nih.gov In vitro experiments have demonstrated that AcP can directly phosphorylate RssB, suggesting that AcP levels, reflecting the cell's metabolic state, can modulate RssB activity and, consequently, σS-dependent stress responses. nih.gov

AcP is also implicated in the acid stress response. In Salmonella, the virulence regulator PhoP can be non-enzymatically acetylated by AcP, which in turn modifies its transcriptional activity. nih.gov The acetylation level of PhoP decreases under acid stress conditions, suggesting a mechanism where the cell senses stress and modulates AcP-dependent acetylation to fine-tune its defensive responses. nih.gov Furthermore, the response regulator OmpR, which can be phosphorylated by AcP, is known to trigger the expression of genes involved in the acid-inducible stationary-phase acid tolerance response (ATR). researchgate.net

The Rcs phosphorelay, a major envelope stress response system, is also influenced by AcP. In the absence of specific envelope stress signals, AcP can act as a phosphoryl group donor to maintain a basal level of phosphorylated RcsB, priming the system for a rapid response. nih.govfrontiersin.org

Cross-Talk and Interconnectivity within Bacterial Regulatory Networks

Acetyl phosphate functions as a quintessential global signal, creating extensive cross-talk and interconnectivity between central metabolism and the vast network of two-component signal transduction (TCS) systems. asm.orgasm.org As a high-energy, small-molecule intermediate of the Pta-AckA pathway, its intracellular concentration fluctuates significantly in response to the availability and type of carbon source, effectively signaling the cell's metabolic state. ou.edu

The primary mechanism for this cross-talk is the ability of AcP to act as a direct, albeit low-molecular-weight, phosphodonor for a subset of response regulators (RRs), bypassing their cognate sensor kinases (SKs). asm.orgasm.org Numerous RRs, including OmpR, CheY, PhoB, RcsB, and RssB, can be phosphorylated in vitro by AcP. nih.govasm.org This non-cognate phosphorylation provides a direct link between metabolic flux and the activation state of diverse regulatory pathways controlling motility, biofilm formation, virulence, and stress responses. asm.orgnih.gov For instance, AcP-dependent phosphorylation of UhpA can induce the expression of the sugar-phosphate transporter UhpT when cells are grown on pyruvate (B1213749). microbiologyresearch.org

This promiscuous phosphorylation creates a potential for widespread cross-talk, which could be detrimental if not properly controlled. However, bacterial systems have evolved mechanisms to buffer or limit unwanted signal transmission. The phosphatase activity of bifunctional sensor kinases can rapidly dephosphorylate RRs that have been non-cognately phosphorylated, effectively insulating the circuit. nih.gov Additionally, some RRs have evolved specific domains that prevent phosphorylation by AcP, ensuring that they respond exclusively to their cognate SK and the specific signal it senses. nih.govpnas.org

Mechanisms of Protein Modification by Acetyl Phosphate

Non-Enzymatic Nε-Lysine Acetylation by Acetyl Phosphate (B84403)

In contrast to the well-characterized enzyme-catalyzed acetylation that utilizes acetyl-coenzyme A (AcCoA), acetyl phosphate facilitates a direct, chemical acetylation of proteins. capes.gov.brresearchgate.net This non-enzymatic pathway is a predominant mechanism for protein acetylation in many bacteria, such as Escherichia coli. researchgate.netd-nb.info This process involves the direct transfer of an acetyl group from AcP to the ε-amino group (Nε) of a lysine (B10760008) residue within a protein, neutralizing its positive charge and increasing its size. d-nb.infonih.gov

The non-enzymatic transfer of an acetyl group from acetyl phosphate to a lysine residue is a chemical reaction driven by the inherent reactivity of the molecules involved. The process can be described as a nucleophilic acyl substitution.

The proposed molecular mechanism involves several key steps:

Deprotonation of Lysine: For the reaction to proceed, the ε-amino group of the lysine side chain, which is typically protonated at physiological pH, must be deprotonated. nih.gov This deprotonation enhances the nucleophilicity of the nitrogen atom. The local microenvironment of the lysine residue, such as the presence of a nearby negatively charged amino acid (e.g., glutamate (B1630785) or aspartate), can act as a general base, facilitating the removal of the proton. frontiersin.org

Nucleophilic Attack: The deprotonated, and therefore nucleophilic, ε-amino group of the lysine residue attacks the electrophilic carbonyl carbon of the acetyl group on acetyl phosphate. frontiersin.orgplos.org

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate. plos.org

Release of Phosphate: The intermediate collapses, leading to the formation of a stable amide bond between the acetyl group and the lysine's amino group, and the phosphate group is released as a leaving group. frontiersin.org

This direct chemical mechanism means that protein acetylation can occur spontaneously when cellular concentrations of acetyl phosphate are sufficiently high, providing a direct link between the metabolic state of the cell and the regulation of its proteome. d-nb.info

While non-enzymatic, acetylation by acetyl phosphate is not random. The specificity of which lysine residues are acetylated is governed by a combination of chemical and structural factors rather than a specific enzyme recognition motif. nih.govbiorxiv.org

Key factors include:

Solvent Accessibility: The lysine residue must be accessible to the solvent and, therefore, to acetyl phosphate. Buried lysine residues are less likely to be acetylated. nih.gov

Local Microenvironment and pKa: The reactivity of a lysine's ε-amino group is dependent on its pKa value. The local three-dimensional environment can lower the pKa of a specific lysine, increasing the proportion of the residue that is in a deprotonated, reactive state at physiological pH. d-nb.infonih.gov The presence of a lysine within a cluster of basic residues (a "polybasic patch") can effectively lower its pKa, making it more susceptible to acetylation. plos.orgtandfonline.commdpi.com

Electrostatic Interactions: The negatively charged phosphate moiety of AcP can be accommodated by positively charged patches of amino acids on the protein surface, increasing the local concentration of the acetyl donor near potential target lysines. frontiersin.org Conversely, strong attractive electrostatic interactions between a lysine and a nearby acidic residue can make the lysine less reactive. tandfonline.commdpi.com

Acetyl Phosphate Concentration: The rate of non-enzymatic acetylation is directly influenced by the intracellular concentration of acetyl phosphate. nih.gov Conditions that lead to an accumulation of AcP, such as growth in glucose-rich environments or mutations in the Pta-AckA pathway, result in a global increase in protein acetylation. researchgate.net

Table 1: Factors Determining Site-Specificity of Non-Enzymatic Acetylation by Acetyl Phosphate

| Factor | Description | Influence on Acetylation | Reference |

|---|---|---|---|

| 3D Microenvironment | The local structural context surrounding the lysine residue. | Determines accessibility and influences the pKa of the lysine's amino group. | nih.gov |

| Solvent Accessibility | The degree to which a lysine residue is exposed on the protein surface. | High accessibility is required for acetyl phosphate to reach the lysine. | nih.gov |

| Lysine Reactivity (pKa) | The acid dissociation constant of the lysine's ε-amino group. A lower pKa increases the population of the more reactive, unprotonated form. | Lysines in polybasic clusters often have a lower pKa and are more reactive. | plos.orgtandfonline.commdpi.com |

| Local Charge Environment | The presence of nearby charged amino acids. | Positively charged patches can attract acetyl phosphate, while strong interactions with acidic residues can shield the lysine. | frontiersin.orgtandfonline.com |

| AcP Concentration | The cellular concentration of the acetyl donor, acetyl phosphate. | Higher concentrations drive the reaction forward, leading to increased levels of acetylation. | nih.govresearchgate.net |

Stoichiometry refers to the fraction of a specific protein population that is acetylated at a particular site. Quantitative mass spectrometry studies have revealed that for the vast majority of sites in E. coli, the stoichiometry of AcP-dependent acetylation is very low, often with less than 1% of the total protein pool being modified at a given site under normal growth conditions. researchgate.netbiorxiv.org

However, the stoichiometry is not static. It can increase significantly under conditions that promote the accumulation of acetyl phosphate. researchgate.net For example:

Growth Phase: Cells in the stationary phase of growth exhibit globally increased acetylation stoichiometry compared to those in the exponential phase. researchgate.net

Genetic Background: Deletion of the acetate (B1210297) kinase gene (ackA), which is responsible for converting acetyl phosphate to acetate, leads to higher intracellular AcP levels and a corresponding global increase in acetylation stoichiometry. researchgate.net

Despite the generally low levels, research has shown that even a low-stoichiometry modification can be functionally significant. Furthermore, for a small subset of proteins, acetylation can reach a high stoichiometry that is sufficient to directly inhibit protein function. frontiersin.org For instance, out of 19 central metabolic enzymes studied in E. coli, only two, GapA and GpmA, were found to be acetylated at a high enough stoichiometry to cause significant functional inhibition. frontiersin.org This suggests that while AcP-dependent acetylation is widespread, high-stoichiometry, function-altering events are specific to a limited number of proteins. frontiersin.orgnih.gov

**Table 2: Stoichiometry of AcP-Dependent Acetylation in *E. coli***

| Condition | General Stoichiometry | Key Findings | Reference |

|---|---|---|---|

| Exponential Growth (Wild-Type) | Very Low | The vast majority of 3,669 unique sites measured occurred at a low stoichiometry. | researchgate.net |

| Stationary Phase / ackA Deletion | Globally Increased | Conditions that increase intracellular acetyl phosphate levels result in a global rise in acetylation stoichiometry. | researchgate.net |

| Specific Glycolytic Enzymes | High (for specific proteins) | Glyceraldehyde-3-phosphate dehydrogenase (GapA) and phosphoglycerate mutase (GpmA) are acetylated at a high stoichiometry sufficient to inhibit their activity. | frontiersin.org |

Functional Consequences of Acetyl Phosphate-Mediated Acetylation

The addition of an acetyl group to a lysine residue by acetyl phosphate can have significant functional consequences by altering a protein's charge, size, and conformation. plos.org These changes can modulate enzymatic activity, protein stability, and interactions with other molecules.

A primary consequence of AcP-dependent acetylation is the modulation of enzyme activity, particularly within central metabolism. This provides a mechanism for the cell to regulate metabolic fluxes in response to nutrient availability, as reflected by the AcP pool.

Acetylation can inhibit enzyme function by:

Interfering with Substrate Binding: Acetylation of a lysine residue within or near an enzyme's active site can physically block the substrate from binding or disrupt the electrostatic interactions necessary for substrate recognition. frontiersin.org

Causing Allosteric Changes: Modification at a site distant from the active site can induce conformational changes that alter the enzyme's catalytic efficiency.

Studies in E. coli have identified several key metabolic enzymes that are inhibited by AcP-dependent acetylation. This regulation appears to be a feedback mechanism, where high carbon flux (leading to high AcP) slows down key metabolic pathways like glycolysis.

Table 3: Examples of Enzymes Inhibited by Acetyl Phosphate-Dependent Acetylation

| Enzyme | Pathway | Effect of Acetylation | Reference |

|---|---|---|---|

| Glyceraldehyde-3-phosphate dehydrogenase (GapA) | Glycolysis | Inhibited at high stoichiometry; acetylation interferes with substrate binding. | nih.govfrontiersin.orgnih.gov |

| Phosphoglycerate mutase (GpmA) | Glycolysis | Inhibited at high stoichiometry, reducing glycolytic flux. | frontiersin.org |

| Triosephosphate isomerase (TpiA) | Glycolysis | Function is potentially altered by AcP-dependent acetylation. | nih.gov |

| Isocitrate dehydrogenase | TCA Cycle | Activity is affected by AcP-dependent acetylation. | mdpi.com |

| Malate dehydrogenase | TCA Cycle | Activity is affected by AcP-dependent acetylation. | mdpi.com |

Beyond regulating enzyme activity, non-enzymatic acetylation by acetyl phosphate plays a complex role in protein homeostasis by influencing both protein stability and degradation.

Impact on Protein Stability and Aggregation: High levels of AcP-dependent acetylation can decrease protein stability by promoting aggregation. The underlying mechanism involves the neutralization of the positive charge on lysine side chains and an increase in their hydrophobicity. nih.gov This alteration can disrupt favorable electrostatic repulsions and enhance unfavorable hydrophobic interactions between protein molecules, leading to the formation of protein aggregates. nih.govd-nb.info Experimental studies have shown that E. coli strains with enhanced protein acetylation exhibit increased formation of protein aggregates, while strains with diminished acetylation show reduced aggregation. d-nb.infofrontiersin.org This suggests that under conditions of carbon overflow that lead to high AcP levels, non-enzymatic acetylation can be a significant driver of protein aggregation. d-nb.info

Impact on Protein Degradation Pathways: The role of acetyl phosphate in protein degradation is multifaceted. On one hand, acetylation of a lysine residue can mask a recognition site for a protease, thereby protecting the protein from degradation. This is analogous to the "cross-talk" observed in eukaryotes where acetylation and ubiquitination can be mutually exclusive modifications on the same lysine residue. frontiersin.org

On the other hand, evidence suggests that the acetyl phosphate pathway is required for efficient ATP-dependent proteolysis in E. coli. nih.gov Strains unable to produce AcP (e.g., pta-ackA deletion mutants) show a reduced rate of degradation for unstable proteins and an accumulation of protein aggregates. d-nb.infonih.gov This indicates that AcP, or a downstream product, may be necessary for the proper function of the cellular protein quality control system, which includes proteases and molecular chaperones. d-nb.info Therefore, acetyl phosphate appears to have a dual role: while excessive non-specific acetylation can drive aggregation, a baseline level of AcP is essential for the efficient clearance of damaged or unstable proteins.

Influence on Protein-DNA and Protein-Protein Interactions

Non-enzymatic acetylation by acetyl phosphate(2-) is a significant post-translational modification that can profoundly alter a protein's function by changing its physical and chemical properties. The addition of an acetyl group to a lysine residue neutralizes its positive charge, which can lead to changes in protein size, conformation, and solubility. plos.orgfrontiersin.org These modifications can directly impact a protein's ability to interact with other molecules, including DNA and other proteins. plos.orgmdpi.comnih.govnih.govnih.gov

Influence on Protein-DNA Interactions

The interaction between proteins, particularly transcription factors, and DNA is often dependent on electrostatic attractions between positively charged amino acid residues (like lysine) on the protein and the negatively charged phosphate backbone of DNA. wikipedia.org By neutralizing lysine's positive charge, acetylation by acetyl phosphate can weaken or disrupt these interactions, thereby modulating gene expression. plos.orgwikipedia.org

Several studies in bacteria have demonstrated this effect:

PhoP in Salmonella typhimurium : PhoP is a critical transcription factor for virulence. Non-enzymatic acetylation of lysine 102 (K102) by acetyl phosphate modifies its transcriptional activity. tandfonline.comnih.gov This acetylation inhibits PhoP's function and is influenced by intracellular acetyl phosphate concentrations. tandfonline.comnih.gov Earlier work also showed that acetylation of a different residue, K201, impairs the protein's DNA-binding ability directly. nih.gov

DasR in Saccharopolyspora erythraea : DasR is a global transcriptional repressor. Acetylation at lysine 78 (K78) by acetyl phosphate weakens the binding of DasR to DNA. asm.org This relieves the repression of its target genes, demonstrating a direct link between metabolic state (acetyl phosphate levels) and transcriptional regulation. asm.org

BldD in Saccharopolyspora erythraea : BldD is another developmental regulator whose ability to bind DNA is impaired by acetyl phosphate-dependent acetylation. oup.com

OmpR in Escherichia coli : The relationship can also be reciprocal. The binding of the response regulator OmpR to its target DNA has been shown to stimulate the phosphorylation of OmpR by acetyl phosphate. pnas.org This suggests a feedback mechanism where the protein's functional state influences its modification.

Table 1: Examples of Protein-DNA Interactions Modulated by Acetyl Phosphate

| Protein | Organism | Affected Lysine Residue(s) | Effect of Acetylation | Reference |

|---|---|---|---|---|

| PhoP | Salmonella typhimurium | K102, K201 | Inhibits transcriptional activity and impairs DNA binding. | tandfonline.comnih.gov |

| DasR | Saccharopolyspora erythraea | K78 | Weakens DNA binding, relieving transcriptional repression. | asm.org |

| BldD | Saccharopolyspora erythraea | Not specified | Impairs DNA-binding activity. | oup.com |

Influence on Protein-Protein Interactions

Protein-protein interactions are essential for the formation of functional complexes and cellular signaling. Acetylation by acetyl phosphate can alter the conformation and surface properties of a protein, thereby affecting its ability to dimerize or assemble into larger complexes. plos.orgnih.gov

DasR Dimerization : The DasR regulator functions as a dimer to bind DNA. asm.org Acetylation by acetyl phosphate was found to cause a loss of function in DasR dimerization, which consequently prevents its binding to DNA and inhibits its repressive activity. asm.org

DisA Oligomerization : In S. erythraea, the diadenylate cyclase DisA synthesizes the second messenger cyclic di-AMP. The activity of DisA is dependent on its formation of an octamer. Acetylation by acetyl phosphate at lysine 66 (K66) inhibits this process, leading to a reduction in octamer formation and thus impairing its enzymatic activity. asm.org

Distinction and Interplay with Enzymatic Acetylation

In cellular biology, protein acetylation can occur through two distinct pathways: enzyme-catalyzed acetylation and non-enzymatic chemical acetylation, with acetyl phosphate(2-) being a key player in the latter, especially in bacteria. nih.govnih.gov

Distinction from Enzymatic Acetylation

Enzymatic and non-enzymatic acetylation differ fundamentally in their acetyl donors, specificity, and catalytic mechanisms. frontiersin.orgresearchgate.net

Acetyl Donor : The canonical enzymatic pathway utilizes lysine acetyltransferases (KATs), which transfer an acetyl group from acetyl-coenzyme A (AcCoA) to a target lysine. plos.orgresearchgate.netresearchgate.net In contrast, non-enzymatic acetylation in bacteria predominantly uses the high-energy metabolite acetyl phosphate (AcP) as the acetyl donor. frontiersin.orgfrontiersin.orgnih.gov AcCoA can also act as a non-enzymatic acetyl donor, particularly in the high-concentration, high-pH environment of mitochondria. frontiersin.orgacs.orgnih.gov

Specificity : Enzymatic acetylation is a highly specific and regulated process. KATs recognize specific protein substrates and target particular lysine residues, often within defined sequence motifs. researchgate.net Non-enzymatic acetylation by acetyl phosphate is generally considered more global and less specific. nih.govtandfonline.com However, its reactivity is not random; it is dictated by the chemical properties of the target lysine, including its solvent accessibility, pKa, and its local three-dimensional microenvironment. plos.org Crystallographic evidence shows acetyl phosphate can bind to protein active sites or cofactor binding sites, suggesting a degree of structural preference. plos.org

Mechanism : KAT-driven acetylation involves a ternary complex between the enzyme, the substrate protein, and AcCoA, with a catalytic residue (often a glutamate) in the enzyme's active site facilitating the deprotonation of the lysine. nih.govresearchgate.net Non-enzymatic acetylation is a direct chemical reaction driven by the inherent reactivity of acetyl phosphate. researchgate.net The reaction is favored by conditions such as an alkaline pH, which increases the proportion of deprotonated, and therefore more nucleophilic, lysine residues. mdpi.comresearchgate.net

Reversibility : While the removal of the acetyl group in both pathways is an enzymatic process carried out by lysine deacetylases (KDACs), the initial modification is fundamentally different—one being enzyme-catalyzed and the other a spontaneous chemical event. researchgate.netnih.gov

Table 2: Comparison of Enzymatic vs. Non-Enzymatic Acetylation by Acetyl Phosphate

| Feature | Enzymatic Acetylation | Non-Enzymatic Acetylation (by Acetyl Phosphate) | Reference |

|---|---|---|---|

| Primary Acetyl Donor | Acetyl-Coenzyme A (AcCoA) | Acetyl Phosphate (AcP) | plos.orgresearchgate.netnih.gov |

| Catalyst | Lysine Acetyltransferases (KATs) | None (chemical reaction) | nih.govresearchgate.net |

| Specificity | High; targets specific lysines on specific proteins | Lower; "global," but influenced by lysine accessibility, pKa, and local protein structure | plos.orgnih.govresearchgate.net |

| Driving Factors | Enzyme concentration and activity, substrate recognition | High concentration of AcP, alkaline pH | mdpi.comresearchgate.netresearchgate.net |

| Reversal | Catalyzed by Lysine Deacetylases (KDACs) | Catalyzed by Lysine Deacetylases (KDACs) | nih.gov |

Interplay with Enzymatic Acetylation

Non-enzymatic acetylation by acetyl phosphate does not occur in isolation. Instead, it coexists and interacts with the enzymatic acetylation machinery to form the complete cellular "acetylome." plos.orgfrontiersin.org In E. coli, for example, proteomic studies have revealed that thousands of lysine acetylation events are dependent on acetyl phosphate, existing alongside the conventional KAT-mediated pathway. plos.org

This interplay can be observed in the regulation of a single protein. The S. typhimurium virulence factor PhoP can be acetylated enzymatically by the acetyltransferase Pat, as well as non-enzymatically by acetyl phosphate. nih.gov Similarly, the S. erythraea regulator BldD can be acetylated by the enzyme AcuA and by acetyl phosphate, with studies suggesting that the non-enzymatic route may have a more dominant effect on its function under certain conditions. oup.com This suggests that cells can use both mechanisms, perhaps under different metabolic or environmental conditions, to fine-tune the function of key proteins. The level of acetyl phosphate, which links directly to the central metabolic state of the cell, thus acts as a chemical signal that can globally and rapidly modify protein function, complementing the more targeted regulation provided by enzymatic systems. nih.gov

Global Physiological and Transcriptional Impact of Acetyl Phosphate

Transcriptional Regulation of Gene Expression

Acetyl phosphate (B84403) (AcP) is a central metabolic intermediate that plays a significant role in regulating gene expression in bacteria. nih.gov It acts as a global signal, linking the cell's metabolic state to the transcriptional machinery. nih.govpsu.edu AcP can exert its regulatory effects through two primary mechanisms: as a phosphodonor for a subset of two-component system response regulators and as a donor of its acetyl group for protein acetylation. nih.govtandfonline.com This dual capability allows AcP to influence the activity of various transcription factors and even the RNA polymerase itself, leading to broad changes in the cellular transcriptome. nih.govplos.org

The ability of AcP to directly phosphorylate response regulators provides a link between central metabolism and signal transduction pathways. nih.gov This is particularly important for activating or inhibiting gene transcription in response to environmental cues that are reflected in the cell's metabolic status. oup.com Furthermore, AcP-dependent acetylation of transcription factors and RNA polymerase adds another layer of control, modifying protein function and thereby modulating gene expression. tandfonline.comnih.govoup.com For instance, acetylation of RNA polymerase can influence its interaction with promoters and modulate transcriptional output. nih.gov In Saccharopolyspora erythraea, AcP-dependent acetylation of the master regulator BldD impairs its ability to bind DNA, affecting developmental processes and antibiotic production. oup.com

Genome-Wide Expression Profiling in Response to Acetyl Phosphate Levels

To understand the global impact of acetyl phosphate on transcription, researchers have employed genome-wide expression profiling techniques. DNA macroarray analysis in Escherichia coli has been used to compare the transcriptomes of wild-type cells with mutants that have altered intracellular AcP levels. ou.edu Specifically, studies have utilized an ackA mutant, which accumulates AcP due to inefficient conversion to acetate (B1210297), and a pta-ackA double mutant, which has depleted AcP levels. ou.edu

These analyses revealed that the intracellular concentration of AcP significantly influences the expression of genes involved in surface structures and cellular processes critical for biofilm development. ou.edu In cells with high levels of AcP (ackA mutant), there was a notable increase in the expression of genes responsible for type 1 pili and colanic acid synthesis. Conversely, in cells with low AcP levels, the expression of flagella-related genes was elevated. ou.edu These findings suggest that AcP acts as a key signaling molecule that helps coordinate the transition from a motile, planktonic state to a sessile, biofilm-associated lifestyle. ou.edu Proteomic studies have further substantiated the widespread impact of AcP, identifying numerous proteins involved in translation, central metabolism, and transcription that are modified by AcP-dependent acetylation. plos.org

| Condition | Intracellular AcP Level | Affected Genes/Operons | Observed Expression Change | Physiological Implication |

|---|---|---|---|---|

| ackA Mutant | High | fim (Type 1 Pili) | Increased | Promotes surface adhesion |

| ackA Mutant | High | cps (Colanic Acid) | Increased | Contributes to biofilm matrix |

| pta ackA Mutant | Low | flhDC (Flagellar Master Regulator) | Increased | Promotes motility |

Specific Gene Networks Regulated by Acetyl Phosphate

Acetyl phosphate directly or indirectly regulates several key gene networks, enabling bacteria to adapt to changing conditions.

Phosphate (Pho) Regulon: AcP is involved in the control of the Pho regulon, a global regulatory circuit for phosphate homeostasis. oup.comasm.org In E. coli, AcP can serve as a phosphodonor for the response regulator PhoB, particularly in the absence of its cognate sensor kinase, leading to the activation of Pho regulon genes. oup.comasm.org This creates a link between carbon metabolism and phosphate assimilation. asm.org In Salmonella typhimurium, AcP-dependent acetylation of the response regulator PhoP modulates its transcriptional activity and is critical for virulence. tandfonline.com

Cpx Two-Component System: The Cpx pathway, which responds to envelope stress, is also modulated by AcP. In vitro studies have provided direct evidence that AcP can phosphorylate the response regulator CpxR, inducing the transcription of its target genes, such as cpxP. nih.gov This regulation can also be modulated by the acetylation state of the RNA polymerase, demonstrating a multi-layered control system. nih.gov

Biofilm Formation: As indicated by genome-wide studies, AcP is a central regulator of the genetic networks controlling biofilm development in E. coli. ou.edu It influences the expression of adhesins like type 1 pili and the production of exopolysaccharides such as colanic acid, while repressing flagellar synthesis, thereby controlling the switch from motile to sessile growth. ou.edu

c-di-AMP Homeostasis in Actinobacteria: In Saccharopolyspora erythraea, AcP governs a network that maintains homeostasis of the second messenger cyclic di-adenosine monophosphate (c-di-AMP). nih.govasm.org AcP-dependent acetylation modifies the activities of two key proteins: the diadenylate cyclase DisA and its transcriptional repressor DasR. nih.govasm.org Acetylation inactivates DisA, reducing c-di-AMP synthesis, while acetylation of DasR relieves its repression of the disA gene. nih.govasm.org This complex network allows the cell to balance c-di-AMP levels in response to environmental signals. nih.govasm.org

| Regulator | Organism | Mode of Regulation by AcP | Regulated Process | Reference |

|---|---|---|---|---|

| PhoB | Escherichia coli | Phosphorylation | Phosphate homeostasis | oup.com |

| PhoP | Salmonella typhimurium | Acetylation | Virulence, ion homeostasis | tandfonline.com |

| CpxR | Escherichia coli | Phosphorylation | Envelope stress response | nih.gov |

| Rrp2 | Borrelia burgdorferi | Phosphorylation | Host adaptation, virulence | plos.org |

| BldD | Saccharopolyspora erythraea | Acetylation | Development, antibiotic production | oup.com |

| DasR | Saccharopolyspora erythraea | Acetylation | c-di-AMP homeostasis | nih.govasm.org |

Coordination of Metabolic Adaptation and Lifestyle Transitions

Acetyl phosphate's position at the crossroads of metabolism allows it to function as a crucial signaling molecule that coordinates broad physiological changes and lifestyle transitions in response to nutritional status. nih.govou.edu The intracellular concentration of AcP fluctuates depending on the availability and type of carbon source, linking the cell's metabolic activity directly to global regulatory networks. ou.edu

A prominent example of this coordination is the regulation of the transition between planktonic (motile) and biofilm (sessile) lifestyles in E. coli. ou.edu When carbon flux is high, AcP levels can increase, signaling a nutrient-rich environment suitable for colonization. This increase in AcP promotes the expression of genes for adhesion and biofilm matrix production while repressing motility genes. ou.edu This allows bacteria to switch from a free-swimming existence to forming a structured community.

In pathogenic bacteria, AcP plays a vital role in adapting to the host environment. In Borrelia burgdorferi, the spirochete that causes Lyme disease, the activation of the Rrp2-RpoN-RpoS pathway, which is essential for the enzootic cycle, is modulated by AcP. plos.org This pathway controls the expression of major virulence factors, and its activation via Rrp2 phosphorylation is influenced by AcP levels, which are in turn affected by environmental cues within the host. plos.org Similarly, in Salmonella, AcP-dependent acetylation of the virulence regulator PhoP demonstrates a direct link between the bacterium's metabolic state and its ability to cause disease. tandfonline.com In Actinobacteria, AcP accumulation under conditions of nitrogen stress regulates the activity of the master regulator BldD, which controls the transition to aerial hyphae formation and antibiotic production, demonstrating a link between nutrient imbalance and complex developmental programs. oup.com

Role in Protein Quality Control Systems

The integrity of the cellular proteome is maintained by protein quality control (PQC) systems, which include molecular chaperones and proteases that refold or degrade damaged or misfolded proteins. Emerging evidence highlights a critical role for acetyl phosphate in maintaining the efficiency of these PQC systems.

In E. coli, a functional acetyl phosphate pathway is required for efficient ATP-dependent proteolysis. nih.gov Deletion of this pathway, which results in the depletion of AcP, leads to a reduced rate of degradation for unstable proteins. nih.gov This general defect in proteolysis causes an accumulation of protein aggregates. nih.gov The buildup of these aggregates suggests that a wide range of proteins are affected by the deficiency in the PQC system when AcP levels are low. nih.gov Concurrently, a deficiency in AcP leads to an increase in the transcript levels of heat shock genes, a classic cellular response to the accumulation of unfolded proteins. nih.gov This indicates that the cell attempts to compensate for the proteolytic defect by upregulating chaperone systems. nih.gov Therefore, AcP is not only a regulator of gene expression and metabolism but also a key metabolite necessary for maintaining protein homeostasis.

Analytical Approaches and Methodologies in Acetyl Phosphate Research

Measurement of Intracellular Acetyl Phosphate (B84403) Concentrations

Accurately quantifying the intracellular concentration of acetyl phosphate is fundamental to understanding its physiological roles. Due to its inherent instability, specialized methods have been developed for its detection and measurement. nih.gov

Various chromatographic and spectroscopic techniques are employed to measure acetyl phosphate levels, each with its own advantages and limitations.

Two-Dimensional Thin-Layer Chromatography (2D-TLC): This method has been optimized for the simultaneous measurement of relative concentrations of acetyl phosphate, acetyl-CoA, ATP, and GTP. asm.orgresearchgate.net It is a valuable tool for tracking the dynamics of these small molecules throughout different growth phases of microorganisms like Escherichia coli. asm.orgasm.org One of the key advantages of 2D-TLC is its ability to directly identify acetyl phosphate, which is crucial given the compound's instability. nih.gov Studies using this technique have estimated the intracellular concentration of acetyl phosphate in wild-type E. coli to be at least 3 mM, a concentration high enough to facilitate the direct phosphorylation of two-component response regulators. asm.orgasm.org However, other studies have reported a wider range of concentrations, from 40 to 300 µM, with one study noting a value of 1.3 mM. asm.org

High-Performance Liquid Chromatography (HPLC): HPLC, particularly high-performance anion-exchange chromatography (HPAEC) with conductivity detection, is another powerful technique. researchgate.net This method can be used to quantify acetyl groups after they are hydrolyzed from a larger molecule. researchgate.net While often applied to polysaccharides, the principle can be adapted for the analysis of small molecules like acetyl phosphate. researchgate.net Liquid chromatography has also been used to analyze the purity of synthesized acetyl phosphate salts. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, especially 31P NMR, provides a non-invasive and accurate way to quantify acetyl phosphate. sci-hub.se It is particularly useful for analyzing the synthesis of lithium acetyl phosphate, as it can monitor the reaction in real-time. sci-hub.se More advanced techniques, such as heteronuclear 2D NMR spectroscopy, have been used for in-organelle metabolomics to monitor real-time metabolic changes in mitochondria. pnas.orgnih.gov This approach led to the identification and kinetic profiling of acetyl phosphate in human mitochondria. pnas.orgnih.gov

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique used to identify and quantify acetyl phosphate. It was used to confirm the presence of acetyl phosphate in human mitochondria by detecting the characteristic loss of H₂PO₃ from the molecular ion. pnas.org In proteomic studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is instrumental in identifying specific sites of protein acetylation that are dependent on acetyl phosphate. asm.orgplos.org

In Situ Fourier Transform Infrared (FTIR) Spectroscopy: In the context of process analytical technology (PAT), in situ FTIR spectroscopy has been employed to monitor the synthesis of lithium acetyl phosphate in real-time. sci-hub.seacs.org This method allows for the direct tracking of reactants and products by monitoring their unique spectral bands. sci-hub.seresearchgate.net

The following table summarizes the key chromatographic and spectroscopic methods used in acetyl phosphate research:

Table 1: Chromatographic and Spectroscopic Methods for Acetyl Phosphate Analysis

| Method | Application | Key Findings/Advantages |

|---|---|---|

| 2D-TLC | Measurement of relative intracellular concentrations of AcP, acetyl-CoA, ATP, and GTP. asm.orgresearchgate.net | Allows for simultaneous measurement of multiple small molecules; direct identification of unstable AcP. nih.govasm.org Estimated intracellular AcP in E. coli to be at least 3 mM. asm.orgasm.org |

| HPLC/HPAEC-CD | Quantification of acetyl groups after hydrolysis; purity analysis of synthesized AcP salts. researchgate.netgoogle.com | High sensitivity and quantitative accuracy. researchgate.net |

| NMR Spectroscopy | Quantification of AcP, particularly 31P NMR; real-time monitoring of AcP synthesis and mitochondrial metabolomics. sci-hub.sepnas.orgnih.gov | Non-invasive, accurate quantification. sci-hub.se Enabled identification and kinetic analysis of AcP in human mitochondria. pnas.orgnih.gov |

| Mass Spectrometry | Identification and quantification of AcP; identification of AcP-dependent acetylation sites on proteins. pnas.orgasm.orgplos.org | High sensitivity; provides structural information and identifies post-translational modifications. pnas.orgplos.org |

| FTIR Spectroscopy | Real-time monitoring of lithium acetyl phosphate synthesis. sci-hub.seacs.org | Provides in situ reaction profiling and process characterization. sci-hub.seresearchgate.net |

In Vitro Phosphorylation and Acetylation Assays

In vitro assays are crucial for directly investigating the biochemical activities of acetyl phosphate as both a phosphoryl and an acetyl donor.

Phosphorylation Assays: These assays are designed to determine if acetyl phosphate can directly phosphorylate proteins, particularly response regulators in two-component signal transduction systems. researchgate.net A common approach involves incubating a purified protein with acetyl phosphate and then analyzing the protein for phosphorylation. researchgate.net This can be done using methods like native gel electrophoresis, where phosphorylation can induce a band shift, or 2D gel electrophoresis, which separates proteins based on both molecular weight and isoelectric point (pI), as the addition of a phosphoryl group reduces the pI. researchgate.net For instance, in vitro assays have shown that acetyl phosphate can phosphorylate the response regulator PhoP. nih.gov Competition assays have also been employed, where the ability of non-radiolabeled acetyl phosphate to compete with a radiolabeled phosphodonor (like [γ-³²P]ATP or a phosphorylated kinase) for the phosphorylation of a target protein is measured. ucdavis.edupnas.org

Acetylation Assays: These assays investigate the role of acetyl phosphate as a non-enzymatic acetyl donor for protein lysine (B10760008) acetylation. asm.orgnih.gov In a typical in vitro acetylation assay, a purified protein is incubated with acetyl phosphate, and the extent of acetylation is assessed. asm.org This is often done using Western blotting with antibodies specific for acetylated lysine (anti-AcK). asm.orgbiorxiv.org The effect of acetylation on protein function can then be examined. asm.org For example, in vitro acetylation of the diadenylate cyclase DisA by acetyl phosphate was shown to decrease its enzymatic activity. asm.org Similarly, the transcriptional regulator DasR was confirmed to be acetylated by acetyl phosphate in vitro. asm.org The specificity of this non-enzymatic acetylation is thought to be determined by the accessibility, reactivity, and three-dimensional microenvironment of the target lysine residue. plos.org

Genetic Perturbations and Epistasis Analysis for Functional Dissection

Genetic approaches are powerful tools for dissecting the functional roles of acetyl phosphate in vivo.

Genetic Perturbations: This involves creating and analyzing mutant strains with altered abilities to produce or degrade acetyl phosphate. Key genes in this context are pta (phosphotransacetylase), which synthesizes acetyl phosphate from acetyl-CoA, and ackA (acetate kinase), which converts acetyl phosphate to acetate (B1210297). plos.orgasm.org By comparing wild-type strains to single mutants (e.g., ackA mutants, which accumulate acetyl phosphate, or pta mutants, which have reduced acetyl phosphate levels) and double mutants (e.g., pta ackA), researchers can infer the physiological consequences of different intracellular acetyl phosphate concentrations. plos.orgou.edu For example, DNA macroarray analysis of such mutants in E. coli revealed that genes involved in flagella biosynthesis are negatively correlated with acetyl phosphate levels, while genes for type 1 pilus assembly and colanic acid biosynthesis are positively correlated. ou.edu

Epistasis Analysis: This genetic technique investigates the functional relationships between different genes by analyzing the phenotype of a double mutant in relation to the phenotypes of the single mutants. asm.org In the context of acetyl phosphate research, epistasis analysis has been used to explore the relationship between the acetyl phosphate-producing pathway and other regulatory networks, such as two-component systems. asm.org For instance, in Streptococcus pneumoniae, epistasis analysis involving mutations in the SpxB-Pta-AckA pathway helped to correlate the expression of certain regulons with acetyl phosphate amounts, although it also suggested that a direct physiological role for acetyl phosphate in phosphorylating these specific response regulators was unlikely under the tested conditions. asm.org The general principle of epistasis analysis is to infer functional order and dependencies; for example, if a mutation in one gene masks the phenotypic effect of a mutation in another, it can suggest a functional hierarchy. plos.org

Proteomic Analysis of Acetyl Phosphate-Mediated Modifications

Proteomics allows for the large-scale identification and quantification of proteins and their post-translational modifications (PTMs), providing a global view of the impact of acetyl phosphate on the cell. frontiersin.orgresearchgate.net

Label-Free Quantitative Mass Spectrometry: This approach has been instrumental in identifying proteins that are acetylated in an acetyl phosphate-dependent manner. plos.org By comparing the proteomes of wild-type E. coli with ackA and pta ackA mutants, thousands of lysine acetylation sites on hundreds of proteins were identified. plos.org Many of these acetylations were found to be regulated depending on the cell's capacity to synthesize acetyl phosphate, providing strong evidence for a widespread, non-enzymatic acetylation mechanism driven by this metabolite. plos.org

Enrichment of Modified Peptides: To analyze specific PTMs like phosphorylation and acetylation, proteomic workflows often involve the enrichment of peptides carrying these modifications from a complex protein digest. researchgate.netresearchgate.net This is typically achieved using antibodies or other affinity-based methods. The enriched peptides are then identified and quantified by mass spectrometry. researchgate.net This allows for a comparative analysis of the "phosphoproteome" and "acetylome" under different conditions, such as in cells with high versus low acetyl phosphate levels. frontiersin.org Such studies have revealed that acetylation and phosphorylation regulate a wide range of cellular processes, including protein synthesis, signal transduction, and energy metabolism. frontiersin.org

The following table highlights findings from proteomic analyses related to acetyl phosphate:

Table 2: Proteomic Findings on Acetyl Phosphate-Mediated Modifications

| Organism | Key Finding | Regulated Processes | Reference |

|---|---|---|---|

| Escherichia coli | Thousands of lysine acetylation sites on hundreds of proteins are regulated in an AcP-dependent manner. | Translation, transcription, central metabolism. | plos.org |

| Salmonella typhimurium | The virulence regulator PhoP is non-enzymatically acetylated by AcP, which modifies its transcriptional activity. | Virulence, gene regulation. | nih.gov |

Structural and Kinetic Studies of Acetyl Phosphate-Associated Enzymes

Understanding the enzymes that produce and consume acetyl phosphate is critical to comprehending its regulation.

Structural Studies: X-ray crystallography has provided detailed three-dimensional structures of key enzymes in acetyl phosphate metabolism, such as phosphotransacetylase (Pta). researchgate.net The crystal structure of Pta from Bacillus subtilis, both alone and in complex with acetyl phosphate, has revealed potential substrate-binding sites within a cleft between its two domains. researchgate.net Structural studies have also shown that acetyl phosphate itself can bind to various proteins, not just in active sites but also in other locations where phosphate-containing molecules might interact. plos.org This provides a structural basis for its broad influence on protein function. plos.orgnih.gov

Kinetic Studies: Kinetic analysis of enzymes like acetate kinase (AckA) and Pta determines key parameters such as the Michaelis constant (Km) and the catalytic rate (kcat) for their substrates, including acetyl phosphate. researchgate.net These studies help to define the efficiency and substrate affinity of these enzymes. For example, kinetic characterization of acetate kinase from the protist Entamoeba histolytica and its variants has provided insights into its substrate binding pocket. researchgate.net Similarly, kinetic studies of ADP-forming acetyl-CoA synthetase (ACD) in archaea, which also involves an acetyl phosphate intermediate, have helped to elucidate its reaction mechanism, revealing a novel four-step process involving two transiently phosphorylated histidine residues. nih.gov

Evolutionary Significance and Prebiotic Chemistry of Acetyl Phosphate

Hypothesis of Acetyl Phosphate (B84403) as a Primordial Phosphoryl Donor

The central hypothesis posits that acetyl phosphate served as a primordial phosphorylating agent before the universal adoption of adenosine (B11128) triphosphate (ATP) as the primary energy currency. frontiersin.org In modern metabolism, ATP drives countless cellular processes through the transfer of its phosphate groups, but its own synthesis is a complex, multi-step process that itself requires ATP. ucl.ac.uk This creates a paradox for the origin of life. Acetyl phosphate is proposed as a simpler, prebiotically plausible alternative that could have driven phosphorylation reactions on the early Earth. nih.govnih.gov

This hypothesis is supported by AcP's modern-day role as a metabolic intermediate in both bacteria and archaea, suggesting its ancient origins. ucl.ac.uk It is considered a plausible precursor to ATP, capable of phosphorylating adenosine diphosphate (B83284) (ADP) to ATP under prebiotic conditions. ucl.ac.ukresearchgate.net This capability positions acetyl phosphate as a potential bridge between a simpler, thioester-based early metabolism and the sophisticated, phosphate-based energy systems of extant life. frontiersin.orgresearchgate.net

Prebiotic Synthesis and Stability Considerations of Acetyl Phosphate